2-{[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with a [3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]methyl group. The 2,5-dimethylphenyl substituent introduces steric bulk and electron-donating effects, while the pyridazinone moiety may influence hydrogen-bonding interactions.
Properties
IUPAC Name |
2-[[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-6-7-15(2)17(11-14)18-8-9-20(26)25(23-18)13-16-12-21(27)24-10-4-3-5-19(24)22-16/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKIXBUYFRQZEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC3=CC(=O)N4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common method includes the reaction of 2,5-dimethylphenyl hydrazine with 6-oxo-1,6-dihydropyridazine-3-carbaldehyde to form the intermediate compound. This intermediate is then reacted with 4H-pyrido[1,2-a]pyrimidin-4-one under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Basic Information
- Molecular Formula : C22H23N3O2
- Molecular Weight : 361.4 g/mol
- Structure : The compound features a complex structure that includes a pyridazinone core, which is crucial for its biological activity.
Chemistry
The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Cyclization Reactions : Formation of cyclic structures that enhance biological activity.
- Functional Group Modifications : Introduction of different substituents to tailor properties for specific applications.
Biology
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.
- Anti-inflammatory Effects : The compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells, warranting further investigation into its mechanism of action.
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Drug Development : Its unique structure allows for modifications that could lead to the development of new pharmaceuticals targeting specific diseases.
- Therapeutic Agents : Ongoing research aims to evaluate its efficacy as a treatment for conditions such as cancer and chronic inflammation.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of various pyridazinone derivatives, including this compound, demonstrated significant inhibition of bacterial growth. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Case Study 2: Anticancer Research
In vitro studies have shown that 2-{[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one induces apoptosis in several cancer cell lines. Further research is required to elucidate the specific pathways involved.
Mechanism of Action
The mechanism of action of 2-{[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may act as an antagonist to specific receptors or inhibit the activity of enzymes involved in disease pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Pyrido[1,2-a]pyrimidin-4-one Derivatives
(a) 3-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Substituents : Ethyl at position 3, methyl at position 4.
- Impact : The ethyl group enhances lipophilicity, while the methyl group at position 6 may restrict rotational freedom. This substitution pattern has been linked to improved metabolic stability compared to unsubstituted analogs .
(b) 7-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
- Substituents : Propyl at position 2, methyl at position 5.
- Impact : The propyl chain increases hydrophobic interactions, while the methyl group stabilizes the core conformation. This compound exhibits moderate kinase inhibition but lacks the pyridazinyl group seen in the target compound, which could alter target selectivity .
(c) 3-{(Z)-[3-(4-Methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
- Substituents: Thiazolidinone-thioxo group at position 3, octylamino at position 2.
- Impact: The thioxo group enhances electrophilicity, enabling covalent binding to cysteine residues in enzymes. In contrast, the target compound’s 2,5-dimethylphenyl group may favor non-covalent interactions .
Pyridazinone-Containing Analogs
(a) 2-{3-[3-(Acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-methylphenyl)acetamide
- Substituents: Acetylamino-ethylphenyl on pyridazinyl, acetamide side chain.
- Impact: The acetamide group improves solubility, while the ethylphenyl moiety enhances binding to hydrophobic pockets. The target compound replaces the acetamide with a pyrido[1,2-a]pyrimidinone core, likely reducing solubility but increasing rigidity .
(b) 2-[(4-Chlorophenyl)amino]-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Substituents: Chlorophenylamino at position 2, methoxyphenyl at position 3.
- Impact : The methoxy group enhances electron density, improving interactions with aromatic residues in enzymes. The target compound’s 2,5-dimethylphenyl group may similarly modulate electron density but with steric effects .
Data Table: Key Structural and Hypothetical Functional Comparisons
| Compound Name | Core Structure | Key Substituents | Hypothetical Properties |
|---|---|---|---|
| Target Compound | Pyrido[1,2-a]pyrimidin-4-one | [3-(2,5-Dimethylphenyl)-6-oxopyridazinyl]methyl at C2 | High rigidity, moderate solubility, potential kinase inhibition |
| 3-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Pyrido[1,2-a]pyrimidin-4-one | Ethyl (C3), methyl (C6) | Improved metabolic stability, moderate lipophilicity |
| 2-{3-[3-(Acetylamino)-4-ethylphenyl]-6-oxopyridazinyl}-N-(2-methylphenyl)acetamide | Pyridazinone | Acetylamino-ethylphenyl, acetamide | Enhanced solubility, target flexibility |
| 3-{(Z)-[3-(4-Methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one | Pyrido[1,2-a]pyrimidin-4-one | Thiazolidinone-thioxo (C3), octylamino (C2) | Electrophilic reactivity, potential protease inhibition |
Biological Activity
The compound 2-{[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a member of the pyrido[1,2-a]pyrimidine family, known for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.39 g/mol. The structure features a pyridazinone core linked to a dimethylphenyl group and a pyrido-pyrimidine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O |
| Molecular Weight | 342.39 g/mol |
| LogP | 3.21 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 65.32 Ų |
Anticancer Activity
Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed potent activity against various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and inhibiting cell proliferation through cell cycle arrest mechanisms .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit certain kinases involved in cancer progression.
- Receptor Modulation: It can bind to cellular receptors that regulate signal transduction pathways associated with cell growth and survival .
- Gene Expression Regulation: It affects gene expression linked to apoptosis and inflammation, potentially modulating tumor microenvironments .
Study 1: Antitumor Efficacy
In a preclinical study, the compound was tested on xenograft models of human tumors. Results indicated a significant reduction in tumor size compared to controls, with mechanisms involving apoptosis induction and inhibition of angiogenesis .
Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that the compound activates caspase pathways leading to programmed cell death in cancer cells. Additionally, it showed synergistic effects when combined with established chemotherapeutics .
Q & A
Q. What are the standard protocols for synthesizing pyrido[1,2-a]pyrimidin-4-one derivatives, and how can they be adapted for this compound?
- Methodological Answer : A multi-step synthesis approach is typically employed, involving coupling reactions (e.g., Buchwald-Hartwig amination) and purification via column chromatography. For example, a related compound (SMN-C6) was synthesized by reacting tert-butyl 3-bromopropylcarbamate with a pyridopyrimidinone precursor in dimethylacetamide at 60°C, followed by acidic deprotection . Yield optimization may require adjusting solvent polarity (e.g., CH₂Cl₂:MeOH gradients) and reaction time.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C for substituent positioning), mass spectrometry (e.g., ISP/MS for molecular ion peaks at m/z 436.3 [(M+H)⁺]), and HPLC (for purity >95%). Cross-validate with computational tools (e.g., PubChem InChI/SMILES descriptors) to resolve ambiguities in aromatic proton assignments .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity) using cell lines relevant to the target pathway (e.g., SMN2 pre-mRNA splicing modifiers ). Include positive/negative controls and triplicate measurements. For antioxidant activity, adopt protocols from phenolic compound analyses, such as DPPH radical scavenging assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields while minimizing side products?
- Methodological Answer : Systematically vary parameters:
- Solvent : Polar aprotic solvents (e.g., dimethylacetamide) enhance nucleophilic substitution efficiency .
- Catalysts : Test palladium complexes for coupling reactions.
- Temperature : Elevated temperatures (60–80°C) may accelerate ring closure but risk decomposition. Monitor via TLC/HPLC .
- Purification : Use preparative HPLC for challenging separations of regioisomers .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under identical conditions (cell line, serum concentration, pH).
- Purity Validation : Confirm compound purity (>99%) via elemental analysis or LC-MS to rule out batch variability .
- Mechanistic Studies : Use siRNA knockdown or competitive binding assays to confirm target specificity (e.g., SMN2 pre-mRNA-protein interactions ).
Q. How can structure-activity relationship (SAR) studies be structured to identify critical substituents?
- Methodological Answer :
- Synthesize analogs with modifications to the 2,5-dimethylphenyl or pyridazinone moieties.
- Test analogs in parallel using high-throughput screening (HTS).
- Apply QSAR modeling to correlate substituent properties (e.g., logP, Hammett constants) with activity .
Q. What experimental designs assess environmental stability and degradation pathways?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to UV light, varying pH (1–13), and temperatures (25–60°C). Monitor degradation via LC-MS .
- Biotic Transformation : Use microbial consortia to evaluate biodegradation rates under aerobic/anaerobic conditions .
Notes for Rigorous Research
- Contradiction Management : Cross-reference synthetic routes from peer-reviewed journals (e.g., Acta Pharm) over commercial databases.
- Environmental Impact : Align degradation studies with OECD guidelines for ecological risk assessment .
- Advanced Analytics : Utilize tandem MS/MS for metabolite identification in pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
